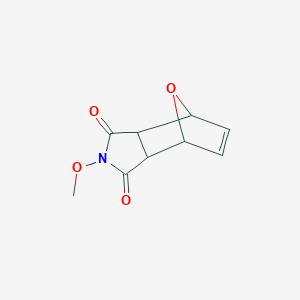
3a,4,7,7a-Tetrahydro-2-methoxy-4,7-epoxy-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C9H11NO5 . This compound is part of a class of chemicals known for their unique tricyclic structure, which includes an oxatricyclo and azatricyclo framework. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the tricyclic structure .
Analyse Des Réactions Chimiques
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tricyclic core or the methoxy group .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It has been studied for its potential neuroprotective effects, as it can modulate NMDA receptors and voltage-gated calcium channels . This makes it a candidate for research into neurodegenerative disorders. Additionally, its unique structure allows it to be used as a building block in the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with NMDA receptors and voltage-gated calcium channels . By modulating these molecular targets, the compound can attenuate neurotoxicity and inhibit calcium influx, which are critical pathways in neuroprotection . Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known neuroprotective agents .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE include other tricyclic compounds with oxatricyclo and azatricyclo frameworks. Examples include 4-(2-CL-PHENYL)-1-METHYL-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE and 4-(2-METHOXY-PHENYL)-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
32487-81-3 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-methoxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO4/c1-13-10-8(11)6-4-2-3-5(14-4)7(6)9(10)12/h2-7H,1H3 |
Clé InChI |
KBKABFPEBVAROK-UHFFFAOYSA-N |
SMILES canonique |
CON1C(=O)C2C3C=CC(C2C1=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)

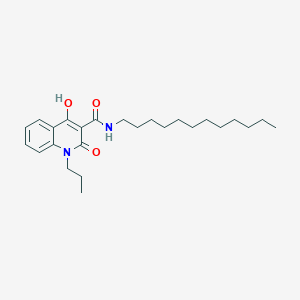
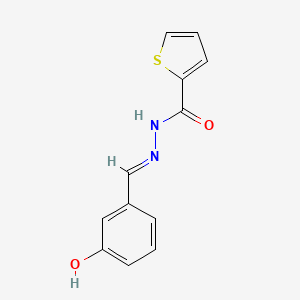
![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide](/img/structure/B11993389.png)
![4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
![(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
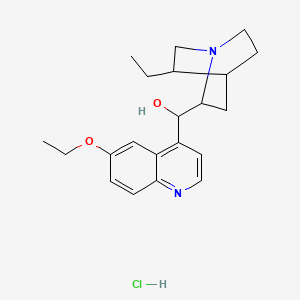
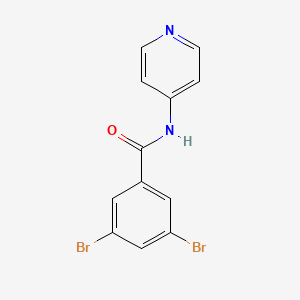
![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)

